![molecular formula C9H6F3NOS B13683543 (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiophenol with trifluoroacetic acid and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)aldehyde or (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2-Methylbenzo[d]thiazol-5-yl)methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its stability and reactivity.
作用機序
The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
(2-Methylbenzo[d]thiazol-5-yl)methanol: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2-Chlorobenzo[d]thiazol-5-yl)methanol: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.
(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)amine: An amine derivative with different functional properties compared to the methanol derivative.
Uniqueness: The presence of the trifluoromethyl group in (2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H6F3NOS |
|---|---|
分子量 |
233.21 g/mol |
IUPAC名 |
[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]methanol |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-3,14H,4H2 |
InChIキー |
BXLIMIDBIBPCJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CO)N=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
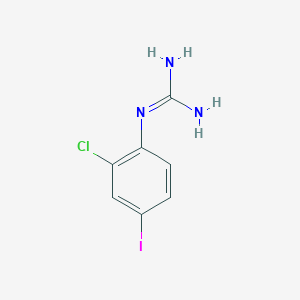

![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
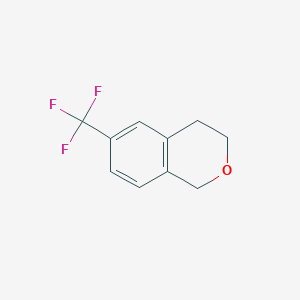
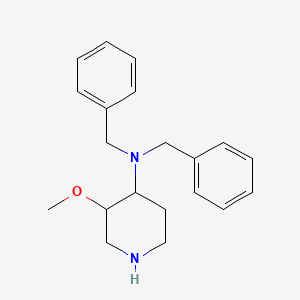
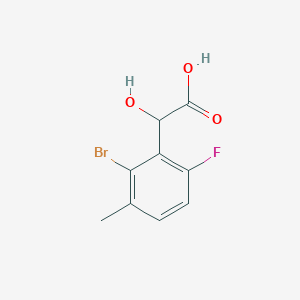
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)

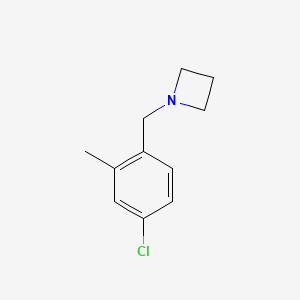
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
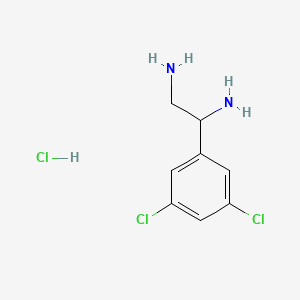

![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
